molecular formula C12H10FN3O2 B1393463 Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate CAS No. 1133115-54-4

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

Cat. No.: B1393463
CAS No.: 1133115-54-4
M. Wt: 247.22 g/mol
InChI Key: OLAPAXBLTBUSJJ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate (CAS: 1133115-54-4) belongs to the pyrimidine-5-carboxylate family, a subclass of nitrogen-containing heterocyclic compounds. Its molecular formula, $$ \text{C}{12}\text{H}{10}\text{FN}{3}\text{O}{2} $$, reflects the presence of:

  • A pyrimidine ring (six-membered aromatic system with two nitrogen atoms at positions 1 and 3).
  • A methyl ester group at position 5.
  • A 4-fluorophenyl substituent at position 4.
  • An amino group at position 2.

Table 1: Key identifiers

Property Value
IUPAC Name This compound
Molecular Formula $$ \text{C}{12}\text{H}{10}\text{FN}{3}\text{O}{2} $$
Molecular Weight 247.22 g/mol
CAS Registry Number 1133115-54-4
Synonyms MFCD11855873; AKOS015854869; SB58041

The compound is classified as a pyrimidine derivative due to its core structure, which is integral to nucleic acids and numerous pharmacologically active molecules.

Historical Development of Pyrimidine-5-Carboxylate Derivatives

Pyrimidine chemistry traces its origins to the 19th century, with the isolation of alloxan (a pyrimidine trione) in 1818. The systematic synthesis of pyrimidines began in 1884 with Pinner’s condensation of ethyl acetoacetate and amidines, leading to the discovery of barbituric acid. The introduction of carboxylate groups at position 5 emerged in the mid-20th century, driven by interest in modifying pyrimidine reactivity for drug development.

Key milestones:

  • Biginelli Reaction (1893) : Enabled three-component synthesis of dihydropyrimidinones, later adapted for pyrimidine-5-carboxylates.
  • Pinner Pyrimidine Synthesis (1885) : Established amidine and β-keto ester condensations, foundational for modern derivatives.
  • DFT Advancements (21st Century) : Computational studies (e.g., B3LYP/6-31G* models) clarified electronic properties and reaction pathways for substituted pyrimidines.

The fluorophenyl-substituted variant gained prominence in the 2010s for its enhanced bioactivity and metabolic stability compared to non-fluorinated analogs.

Molecular Structure and Conformational Analysis

The compound’s structure comprises:

  • Pyrimidine Core : Aromatic ring with N1 and N3 atoms, creating electron-deficient regions at positions 2, 4, and 6.
  • Substituent Effects :
    • The 4-fluorophenyl group induces electron-withdrawing effects via the fluorine atom, polarizing the pyrimidine ring.
    • The methyl ester at position 5 enhances solubility in organic solvents.
    • The amino group at position 2 participates in hydrogen bonding and intramolecular interactions.

Conformational Stability :

  • Rotational barriers around the N–C bonds (e.g., N–pyrimidyl and N–phenyl) were quantified via variable-temperature NMR and DFT calculations. Substituents at position 4 increase rotational barriers by 5–7 kcal/mol due to steric and electronic effects.
  • The fluorophenyl group adopts a para-substituted orientation, minimizing steric clashes with the pyrimidine ring.

Figure 1: Optimized Geometry (DFT)
$$
\text{3D structure showing planar pyrimidine ring and substituent orientations}
$$

Nomenclature and Systematic Classification

The IUPAC name follows pyrimidine numbering conventions:

  • The pyrimidine ring is numbered such that nitrogen atoms occupy positions 1 and 3.
  • Substituents are assigned positions based on ascending order: amino (position 2), 4-fluorophenyl (position 4), and methyl carboxylate (position 5).

Systematic Classification :

  • Parent Heterocycle : Pyrimidine (diazine).
  • Functional Groups :
    • Primary amine (position 2).
    • Aryl fluoride (position 4).
    • Ester (position 5).
  • Hybrid System : Combines aromatic (pyrimidine), aliphatic (methyl ester), and aryl (fluorophenyl) components.

Comparison to Analogues :

Compound Position 2 Position 4 Position 5
Methyl 2-amino-4-phenylpyrimidine-5-carboxylate NH₂ Phenyl COOCH₃
Methyl 4-(4-chlorophenyl)pyrimidine-5-carboxylate H 4-Chlorophenyl COOCH₃
Ethyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate NH₂ 4-Fluorophenyl COOCH₂CH₃

This classification system enables precise structural comparisons and activity predictions.

Properties

IUPAC Name

methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAPAXBLTBUSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674828
Record name Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-54-4
Record name Methyl 2-amino-4-(4-fluorophenyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Method Using Guanidine Hydrochloride

This method involves a one-pot cyclocondensation reaction between 4-fluorobenzaldehyde , ethyl 4-methyl-3-oxo-pentanoate , and guanidine hydrochloride in dimethylformamide (DMF) with sodium carbonate as a base.

Procedure :

  • Mix 4-fluorobenzaldehyde (13.9 g), ethyl 4-methyl-3-oxo-pentanoate (16.2 g), guanidine hydrochloride (24.1 g), and DMF (300 mL).
  • Heat at 70°C for 4 hours under nitrogen.
  • Remove DMF via reduced-pressure evaporation, wash with toluene, and dry to obtain the product in 75% yield .

Key Data :

Parameter Value
Reaction Temperature 70°C
Reaction Time 4 hours
Solvent DMF
Base Sodium Carbonate
Yield 75%

1H NMR (250 MHz, C₂D₆SO) :

  • δ 0.9–1.15 (d, 12H, C–CH(CH₃)₂, O–CH(CH₃)₂)
  • δ 5.2 (s, 1H, NH₂).

Multi-Step Synthesis via Unsaturated Ketoester Intermediate

A five-step process described in EP-A-0 521 471 and Bioorg. Med. Chem. (1997) involves:

  • Aldol Condensation : React p-fluorobenzaldehyde with ethyl isobutyrylacetate to form an unsaturated ketoester.
  • Cyclocondensation : Treat the ketoester with S-methylisothiourea hydrogensulfate.
  • Dehydration : Remove water to generate the pyrimidine core.
  • Oxidation : Use m-chloroperbenzoic acid to oxidize the sulfide group.
  • Amination : React with methylamine and methanesulfonyl chloride.

Advantages :

  • High purity (>98% by HPLC).
  • Scalable for industrial production.

Limitations :

  • Low overall yield (∼45%) due to multiple steps.

Alternative Route Using Isopropyl Esters

A modified approach substitutes ethyl esters with isopropyl 4-methyl-3-oxo-pentanoate , achieving comparable yields (67%) under similar conditions.

Optimized Parameters :

Component Quantity
Isopropyl ester 8.9 g
4-Fluorobenzaldehyde 13.9 g
Potassium Carbonate 17.5 g
Solvent DMF (150 mL)

Outcome :

  • Reduced reaction time (3 hours vs. 4 hours).
  • Simplified purification via trituration in water.

Sulfonation-Amination Strategy

A patent (EP1194414B1) describes:

  • Reacting methyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate with sodium N-methylmethanesulfonamide in DMF.
  • Isolation via filtration and washing yields 95% pure product.

Reaction Table :

Reagent Role
Sodium N-methylmethanesulfonamide Nucleophile
DMF Solvent/Polar Aprotic
Reaction Temperature 30°C (ambient)

Comparative Analysis of Methods

Method Yield Steps Scalability
Cyclocondensation 75% 1 High
Multi-Step Synthesis 45% 5 Moderate
Sulfonation-Amination 95% 2 High

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Neuroprotective Agents

Research indicates that methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate has been utilized in synthesizing novel triazole-pyrimidine hybrids. These hybrids have demonstrated promising neuroprotective and anti-neuroinflammatory properties. The synthesis typically involves multi-step reactions where the compound is characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm the structure and purity of the resultant compounds .

Antiviral Agents

The compound is also noted for its role in developing antiviral agents. A novel synthetic route involves reacting this compound with N-methyl methanesulfonamide in the presence of a base, yielding compounds with antiviral activity. This method provides an efficient approach to synthesizing new antiviral agents, which are essential in combating viral infections .

Biological Activities

This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties : Investigations into its antimicrobial efficacy suggest potential applications in treating bacterial infections.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activities, warranting further exploration into its mechanisms of action .

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Position 2 Modifications
  • Sulfonamide Derivatives: Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylate (CAS 289042-11-1) replaces the amino group with a sulfonamide, enhancing electron-withdrawing properties and altering hydrogen-bonding capabilities. This substitution reduces basicity but improves metabolic stability . Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 289042-10-0) exhibits a methylsulfonyl group, which increases molecular polarity and influences crystal packing via C–H···O interactions .
Position 6 Modifications
  • Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate () swaps the methyl ester for an ethyl ester, slightly increasing lipophilicity (logP ~1.2 vs. ~0.9) .
Fluorophenyl Group Variations
  • Methyl 4-(2,3-difluorophenyl)pyrimidine-5-carboxylate (CAS 1261767-08-1) incorporates additional fluorine atoms, enhancing lipophilicity and altering π-π stacking interactions in crystal lattices .

Crystallographic and Hydrogen-Bonding Behavior

  • Target Compound: The amino group forms intramolecular N–H···O hydrogen bonds with the ester carbonyl, stabilizing a planar pyrimidine ring. Crystallographic studies reveal θmax = 26.0° and R-factor = 0.079 .
  • Sulfonyl Derivatives : Exhibit intermolecular C–H···O bonds (e.g., 2.50–2.65 Å), creating extended networks. Twisted conformations (QT = 0.788–1.806 Å) are observed due to steric clashes between sulfonyl and isopropyl groups .
  • Trifluoromethyl Analog: Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 448242-52-2) shows stronger dipole interactions, with θmin = 1.4° and higher crystallinity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW Key Substituents logP* Crystallographic R-Factor
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate C12H10FN3O2 247.2 2-NH2, 4-FPh, 5-COOCH3 0.9 0.079
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate C16H18FN3O4S 367.4 2-SO2CH3, 6-CH(CH3)2 1.8 0.206
Ethyl 2-amino-4-(4-fluorophenyl)-6-(propan-2-yl)pyrimidine-5-carboxylate C16H17FN3O2 303.3 5-COOCH2CH3, 6-CH(CH3)2 1.2 N/A

*Calculated using ChemDraw.

Biological Activity

Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features that confer significant biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C12_{12}H12_{12}FN3_3O2_2
  • Molecular Weight : Approximately 247.23 g/mol

The compound features an amino group at position 2, a fluorophenyl group at position 4, and a methyl ester at position 5 of the pyrimidine ring. These functional groups are critical for its interaction with biological targets.

Target Interactions : The compound primarily interacts with various enzymes and proteins involved in inflammatory and apoptotic pathways. Notably, it has been shown to inhibit:

  • Nitric oxide synthase
  • Tumor necrosis factor-alpha (TNF-α) production
  • The NF-kB signaling pathway

These interactions suggest its potential as an anti-inflammatory agent, as well as a modulator of apoptosis and cellular stress responses.

Biochemical Pathways

This compound influences several key biochemical pathways:

  • Inflammatory Response : By inhibiting the NF-kB pathway, it reduces the expression of pro-inflammatory cytokines.
  • Apoptosis : The compound's ability to modulate apoptosis-related proteins positions it as a candidate for neuroprotective therapies.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to suppress COX-2 activity, with IC50_{50} values comparable to standard anti-inflammatory drugs like celecoxib .

Antiviral Potential

The compound has been investigated for its antiviral properties, particularly in the context of developing new antiviral agents. Its structural features suggest potential interactions with viral enzymes or receptors, although specific mechanisms remain to be fully elucidated.

Neuroprotective Effects

Preliminary studies indicate that this compound may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant for conditions such as neurodegenerative diseases.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated the compound's effectiveness in reducing inflammatory markers in cell lines exposed to inflammatory stimuli. For instance, treatment with this compound resulted in a significant decrease in TNF-α levels in macrophage cultures.
  • Animal Models : In animal models of inflammation, administration of this compound led to reduced edema and pain responses, indicating its potential therapeutic applicability in inflammatory diseases .
  • Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications to the pyrimidine ring can enhance biological activity. Variations such as different substituents on the phenyl ring have been shown to influence both potency and selectivity against specific biological targets .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-amino-4-(3-fluorophenyl)pyrimidine-5-carboxylateVariation in phenyl substitutionDifferent anti-inflammatory profile
Methyl 2-amino-6-(4-fluorophenyl)pyrimidine-5-carboxylateAltered substitution patternEnhanced neuroprotective properties
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylateIncreased lipophilicityImproved bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via condensation reactions, such as the Biginelli reaction, using substituted pyrimidine precursors. Key steps include:

  • Substrate Preparation : 4-Fluorophenyl derivatives are coupled with aminopyrimidine intermediates under acidic or basic catalysis .
  • Esterification : Methyl esterification of the carboxylate group is achieved using methanol under reflux with catalytic sulfuric acid .
  • Purity Optimization : Recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) yields >95% purity, verified by HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the 4-fluorophenyl moiety (δ ~7.2–7.4 ppm for aromatic protons) and methyl ester (δ ~3.8 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves the pyrimidine ring geometry and fluorophenyl substitution pattern, with bond angles and torsion angles reported for structural validation .
  • HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with acetonitrile/water gradients (60:40 to 90:10) and ESI-MS detect molecular ion peaks at m/z 291.3 [M+H]⁺ .

Advanced Research Questions

Q. How can conflicting crystallographic data for pyrimidine derivatives be resolved, and what role does computational modeling play?

  • Discrepancy Analysis : Conflicting bond lengths (e.g., C-N in pyrimidine rings) may arise from temperature-dependent lattice effects. Compare data from multiple sources (e.g., Cambridge Structural Database) and perform DFT calculations (B3LYP/6-31G*) to validate experimental vs. theoretical geometries .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing anomalies in crystal structures .

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring for downstream applications?

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 2-amino group, enabling site-specific alkylation or halogenation .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 introduce aryl/heteroaryl groups at the 4-position, leveraging the fluorine atom’s electron-withdrawing effect for enhanced reactivity .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Accelerated Degradation Studies : Store samples in DMSO at 40°C for 4 weeks; monitor decomposition via LC-MS. Polar aprotic solvents (e.g., DMF) reduce hydrolysis of the methyl ester compared to protic solvents .
  • Cryopreservation : Lyophilized powders stored at −20°C under argon retain >98% stability over 12 months .

Methodological Challenges and Solutions

Q. What are the limitations of current bioactivity assays for this compound, and how can they be addressed?

  • False Positives in Kinase Inhibition : Off-target effects in kinase screens (e.g., EGFR) arise due to the compound’s planar structure. Use orthogonal assays (e.g., SPR binding vs. enzymatic activity) and co-crystallization to confirm target engagement .
  • Cytotoxicity Thresholds : IC50_{50} values below 10 μM in MTT assays may reflect nonspecific membrane disruption. Validate with live-cell imaging (e.g., Calcein-AM leakage assays) .

Q. How can impurities from synthetic intermediates be identified and quantified?

  • LC-TOF-MS : Detects trace intermediates (e.g., unreacted 4-fluorophenylboronic acid) with ppm-level sensitivity.
  • NMR Relaxation Editing : Suppresses signals from the main compound to amplify impurity peaks (e.g., residual ethyl ester from incomplete methylation) .

Data Contradictions and Interpretation

Q. Why do computational predictions of logP values differ from experimental measurements for this compound?

  • Solvent Effects : Calculated logP (e.g., using ChemAxon) assumes octanol/water partitioning, but fluorophenyl groups increase hydrophobicity unpredictably. Experimental logP (3.2 ± 0.1) via shake-flask method aligns better with in silico adjustments using fragment-based methods .

Q. How should researchers address discrepancies in reported melting points?

  • Polymorphism : Multiple melting points (e.g., 287–293°C vs. 275–280°C) suggest polymorphic forms. Perform DSC (differential scanning calorimetry) and PXRD to identify crystalline phases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-(4-fluorophenyl)pyrimidine-5-carboxylate

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